molecular formula C9H18NO3P B3869626 Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate

Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate

Cat. No.: B3869626
M. Wt: 219.22 g/mol
InChI Key: ZARSUUNTMZVYCM-UHFFFAOYSA-N
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Description

Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate is a chemical compound that features a pyrrolidine ring, a phosphinate group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate typically involves the reaction of 2-oxopyrrolidine with an appropriate phosphinate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structural analog with similar biological activity.

    Methyl (2-oxopyrrolidin-1-yl) acetate: Another related compound with comparable chemical properties.

Uniqueness

Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its phosphinate group, in particular, differentiates it from other pyrrolidine derivatives and contributes to its unique chemical behavior.

Properties

IUPAC Name

1-[[methyl(propan-2-yloxy)phosphoryl]methyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3P/c1-8(2)13-14(3,12)7-10-6-4-5-9(10)11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARSUUNTMZVYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate
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Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate
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Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate

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